molecular formula C17H11BrN4O2S B279386 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Número de catálogo B279386
Peso molecular: 415.3 g/mol
Clave InChI: SGCMTKCONSCARJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BDTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazolothiadiazole derivatives, which have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.

Mecanismo De Acción

The mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activity by inhibiting various enzymes and proteins involved in the pathogenesis of diseases. For example, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of DNA topoisomerase II, which is an essential enzyme involved in DNA replication and cell division. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and physiological effects:
3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. For instance, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the growth of bacterial and fungal strains by disrupting the cell membrane integrity. Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited antiviral activity by inhibiting the replication of viral RNA.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity, which could lead to the development of new chemotherapeutic agents. However, one of the limitations of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its poor solubility in water, which could affect its bioavailability and pharmacokinetics. Furthermore, the toxicity and safety profile of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been fully evaluated, which could limit its clinical application.

Direcciones Futuras

There are several future directions for the research on 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Firstly, the structure-activity relationship (SAR) of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be further investigated to identify the key structural features responsible for its biological activity. Secondly, the mechanism of action of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole needs to be elucidated to understand its mode of action at the molecular level. Thirdly, the pharmacokinetics and toxicity of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole need to be evaluated to determine its safety and efficacy in vivo. Lastly, the potential of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole as a lead compound for the development of new antibiotics and chemotherapeutic agents needs to be explored.

Métodos De Síntesis

The synthesis of 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid followed by cyclization with thiosemicarbazide and sodium nitrite. The reaction yields a yellow crystalline solid with a melting point of 258-260°C. The purity of the compound can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Aplicaciones Científicas De Investigación

3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant antimicrobial activity against a wide range of bacterial and fungal strains. In addition, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess antiviral activity against herpes simplex virus type-1 (HSV-1) and hepatitis C virus (HCV). Furthermore, 3-(4-Bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Propiedades

Fórmula molecular

C17H11BrN4O2S

Peso molecular

415.3 g/mol

Nombre IUPAC

3-(4-bromophenyl)-6-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11BrN4O2S/c18-11-7-5-10(6-8-11)15-19-20-17-22(15)21-16(25-17)14-9-23-12-3-1-2-4-13(12)24-14/h1-8,14H,9H2

Clave InChI

SGCMTKCONSCARJ-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

SMILES canónico

C1C(OC2=CC=CC=C2O1)C3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.